Lanthanum carbide

货号 B083422

CAS 编号:

12071-15-7

分子量: 162.93 g/mol

InChI 键: ZKEYULQFFYBZBG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Lanthanum carbide is a chemical compound that is being studied for the manufacture of certain types of superconductors and nanotubes . It can be prepared by reacting lanthanum oxide (La2O3) with carbon in an electric furnace, or by melting pellets of the elements in an arc furnace .

Synthesis Analysis

The synthesis of Lanthanum carbide involves reacting lanthanum oxide (La2O3) with carbon in an electric furnace, or by melting pellets of the elements in an arc furnace . In addition, a study has shown that doping rare earth elements in WC-Co cemented carbide can make the additives and the original elements form a complex structure, thus further strengthening the overall structure and improving the comprehensive properties of cemented carbide .Molecular Structure Analysis

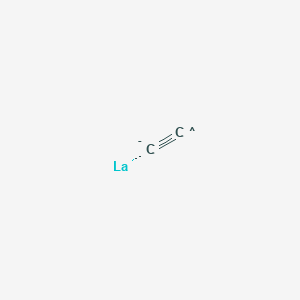

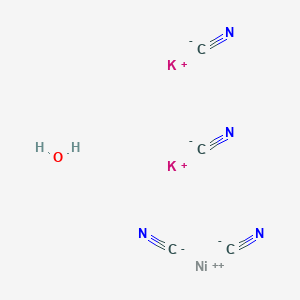

The crystal structure of LaC2 shows that it contains C2 units with a C-C bond length of 130.3 pm, which is longer than the C-C bond length in calcium carbide, 119.2 pm, which is close to that of ethyne . The structure of LaC2 can be described as La3+C22− (e-) where the electron enters the conduction band and antibonding orbitals on the C2 anion, increasing the bond length .Chemical Reactions Analysis

LaC2 reacts with water to form acetylene, C2H2, and a mixture of complex hydrocarbons . More covalent bonds are generated near lanthanum atoms at the interface junction, which enhances the interface bonding strength, makes the whole structure more stable, and the unit cell doped with La element has better stability and improves the overall toughness .Physical And Chemical Properties Analysis

LaC2 is a metallic conductor, in contrast to CaC2 which is an insulator . Lanthanum carbide has also shown superconductive properties when converted into a layered lanthanum carbide halide La2C2X2 (X=Br,I). Investigations using high-resolution neutron powder diffraction measurements from room temperature to 1.5 Kelvin showed that it has superconductive properties at about 7.03 Kelvin for X=Br and at about 1.7 Kelvin for X=I, respectively .安全和危害

属性

InChI |

InChI=1S/C2.La/c1-2;/q-1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEYULQFFYBZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[C].[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2La- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894846 | |

| Record name | Lanthanum carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-brown powder; [MSDSonline] | |

| Record name | Lanthanum carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lanthanum carbide | |

CAS RN |

12071-15-7 | |

| Record name | Lanthanum carbide (LaC2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum carbide (LaC2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum dicarbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

355

Citations

Application of the Krátschmer-Huffman method to a lanthana-graphite mixture yields an extractable molecule of formula La2C8o, in addition to the recently reported LaC82. Its solubility …

Number of citations: 260

pubs.acs.org

A high yield synthesis for lanthanofullerenes has been studied by a newly developed fullerene arc generator equipped with an anaerobic sampling apparatus. The yield of the …

Number of citations: 96

pubs.acs.org

Porous lanthanum carbide (LaC 2 ) based materials were prepared from lanthanum oxalate (La 2 (C 2 O 4 ) 3 ), lanthanum oxide (La 2 O 3 ) and graphite mixtures. The molar ratio …

Number of citations: 21

www.sciencedirect.com

The morphologies of lanthanum-filled carbon nanotubes and nanoparticles, made by arc-discharging carbon-La 2 O 3 composites, were examined with high-resolution transmission …

Number of citations: 57

www.sciencedirect.com

… In the present work, polymeric fibers were used as pore formers for the production of lanthanum carbide targets with enhanced permeability. The main goal was the development of …

Number of citations: 26

www.sciencedirect.com

Lanthanum carbide based targets were produced as benchmark tests before the production of radioactive uranium carbide targets. Carbides possessing excess carbon and porosity …

Number of citations: 11

www.sciencedirect.com

… When the metallofullerene was excited by a 337 nm ns laser, small lanthanum–carbide … The lanthanum–carbide fragments ejected from La@C82 decrease in size with increasing …

Number of citations: 15

pubs.aip.org

… Abstract: The lanthanum carbide alloy was induction melted … a simple hydrolysis of lanthanum carbide at room temperature … and the mass ratio of lanthanum carbide powders to H2O on …

Number of citations: 15

www.sciencedirect.com

… ), LaB 6 (lanthanum hexaboride) and LaC 2 (lanthanum carbide) [3]. As La has a low melting point, … Here, we investigate a composite made of lanthanum carbide encapsulated carbon …

Number of citations: 5

www.sciencedirect.com

The superconducting properties of La 2 C 2 (X, X‘) 2 (X, X‘ = Cl, Br, I) are investigated. Three different samples of La 2 C 2 Br 2 , which are obtained under different synthesis conditions, …

Number of citations: 53

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)

![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)